4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H24ClNO It is a piperidine derivative, characterized by the presence of a pentenyloxy group attached to the piperidine ring via an ethyl linker
Scientific Research Applications
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride typically involves the following steps:
Preparation of 4-Pentenyloxyethanol: This intermediate can be synthesized by reacting 4-penten-1-ol with ethylene oxide under basic conditions.
Formation of 4-[2-(4-Pentenyloxy)ethyl]piperidine: The 4-pentenyloxyethanol is then reacted with piperidine in the presence of a suitable catalyst, such as potassium carbonate, to form the desired piperidine derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pentenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pentenyloxy group can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products
Oxidation: Formation of 4-[2-(4-Pentenyloxy)ethyl]piperidine-4-carboxylic acid.
Reduction: Formation of 4-[2-(4-Pentyloxy)ethyl]piperidine.
Substitution: Formation of N-substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring can interact with biological macromolecules, potentially modulating their activity. The pentenyloxy group may also play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Butenyloxy)ethyl]piperidine hydrochloride
- 4-[2-(4-Hexenyloxy)ethyl]piperidine hydrochloride
- 4-[2-(4-Pentenyloxy)propyl]piperidine hydrochloride
Uniqueness
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is unique due to its specific pentenyloxy group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-(2-pent-4-enoxyethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12;/h2,12-13H,1,3-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOCNBPQANEGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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